1-oleoyl-2-[12-biotinyl(aMinododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodiuM salt)
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Overview
Description
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) is a complex phospholipid compound that combines the properties of biotin, phosphoinositol, and fatty acids. It is often used in biochemical and cellular studies due to its unique structure and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) involves multiple steps:
Preparation of Biotinylated Aminododecanoic Acid: This step involves the reaction of biotin with aminododecanoic acid under specific conditions to form biotinylated aminododecanoic acid.
Formation of Phosphoinositol Derivative: The biotinylated aminododecanoic acid is then reacted with phosphoinositol to form the desired phosphoinositol derivative.
Final Coupling: The final step involves coupling the phosphoinositol derivative with oleoyl groups to form the complete compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes:
Automated Synthesis: Using automated synthesizers to perform the multi-step reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oleoyl group.
Reduction: Reduction reactions can occur at the biotinylated aminododecanoic acid moiety.
Substitution: Substitution reactions can take place at the phosphoinositol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleoyl group can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used in studies involving lipid interactions and membrane dynamics.
Biology: Employed in cellular studies to investigate membrane proteins and lipid signaling pathways.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of 1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with membrane proteins and enzymes involved in lipid signaling.
Comparison with Similar Compounds
Similar Compounds
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoethanolamine (sodium salt): Similar structure but different head group.
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphocholine: Similar structure with a choline head group.
Uniqueness
1-oleoyl-2-[12-biotinyl(aminododecanoyl)]-sn-glycero-3-phosphoinositol-3,4,5-trisphosphate (sodium salt) is unique due to its combination of biotin, phosphoinositol, and oleoyl groups, which confer specific binding properties and functional roles in cellular signaling .
Properties
Molecular Formula |
C49H87N3Na4O24P4S |
---|---|
Molecular Weight |
1350.1 g/mol |
IUPAC Name |
tetrasodium;[2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]-3-[[3-[(E)-octadec-9-enoyl]oxy-2-[12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoyloxy]propoxy]-oxidophosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C49H91N3O24P4S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-30-40(54)70-33-36(34-71-80(68,69)76-45-43(56)46(73-77(59,60)61)48(75-79(65,66)67)47(44(45)57)74-78(62,63)64)72-41(55)31-24-21-18-15-13-16-19-22-27-32-50-39(53)29-26-25-28-38-42-37(35-81-38)51-49(58)52-42;;;;/h9-10,36-38,42-48,56-57H,2-8,11-35H2,1H3,(H,50,53)(H,68,69)(H2,51,52,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67);;;;/q;4*+1/p-4/b10-9+;;;; |
InChI Key |
BOJIPDZTNROWAD-GWIKJDHCSA-J |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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